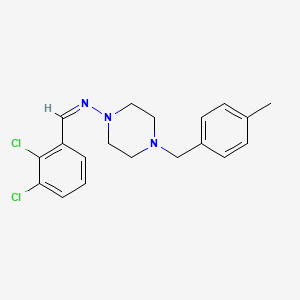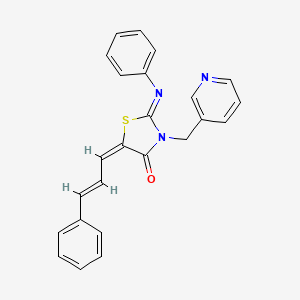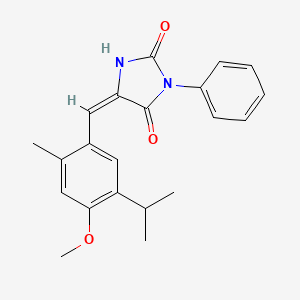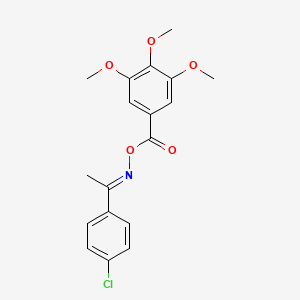
N-(2,3-dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine, also known as DBMP, is a synthetic compound that has been extensively studied for its potential pharmaceutical applications. DBMP belongs to the class of piperazine derivatives, which are widely used in the development of various drugs due to their diverse pharmacological activities.
作用機序
The exact mechanism of action of N-(2,3-dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. It also modulates the levels of other neurotransmitters such as norepinephrine, acetylcholine, and histamine. These actions are thought to contribute to its pharmacological effects, including its antipsychotic, antidepressant, and anxiolytic activities.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. It also modulates the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which play a role in various physiological processes, including the immune response and inflammation.
実験室実験の利点と制限
N-(2,3-dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has several advantages for lab experiments, including its high yield and purity, as well as its diverse pharmacological activities. However, it also has some limitations, including its potential toxicity and the lack of information on its long-term effects. Further studies are needed to fully understand the safety and efficacy of this compound for various applications.
将来の方向性
There are several future directions for research on N-(2,3-dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine. One area of interest is its potential use in the treatment of neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use as an antimicrobial and antiviral agent, particularly in the context of emerging infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
合成法
The synthesis of N-(2,3-dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine involves the reaction of 2,3-dichlorobenzaldehyde with 4-(4-methylbenzyl)-1-piperazinecarboxamide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization steps. The final product is obtained in high yield and purity, making it suitable for further studies.
科学的研究の応用
N-(2,3-dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been extensively studied for its potential pharmaceutical applications, including its use as an antipsychotic, antidepressant, and anxiolytic agent. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Furthermore, this compound has been shown to have antimicrobial, antifungal, and antiviral activities, making it a promising candidate for the development of new antibiotics and antiviral drugs.
特性
IUPAC Name |
(Z)-1-(2,3-dichlorophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3/c1-15-5-7-16(8-6-15)14-23-9-11-24(12-10-23)22-13-17-3-2-4-18(20)19(17)21/h2-8,13H,9-12,14H2,1H3/b22-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBSGUCDHQARNC-XKZIYDEJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-N-{3-[N-(3-methyl-4-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5913073.png)
![N-(4-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5913080.png)
![N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B5913082.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B5913087.png)
![4-(cyclopentyloxy)-N'-[1-(2-thienyl)propylidene]benzohydrazide](/img/structure/B5913097.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[4-(4-morpholinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5913103.png)




![N'-(5-bromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5913174.png)
![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)
![8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5913185.png)
